molecular formula C18H23N7O3 B1223267 ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate

ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1223267
M. Wt: 385.4 g/mol
InChI Key: SWLRMOYLLOZQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of aralkylamines . This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrole ring, and an oxadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring, followed by the introduction of the piperidine and pyrrole rings. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate stands out due to its unique combination of functional groups and rings. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the properties of these different functional groups, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C18H23N7O3

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate

InChI

InChI=1S/C18H23N7O3/c1-3-27-18(26)15-14(12-23-10-6-13(2)7-11-23)25(22-19-15)17-16(20-28-21-17)24-8-4-5-9-24/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3

InChI Key

SWLRMOYLLOZQCB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N3C=CC=C3)CN4CCC(CC4)C

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N3C=CC=C3)CN4CCC(CC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.